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molecular formula C8H12ClN3 B1288821 N-(tert-Butyl)-6-chloropyrimidin-4-amine CAS No. 945896-38-8

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Cat. No. B1288821
M. Wt: 185.65 g/mol
InChI Key: YWCAYWDYSOKSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986994B2

Procedure details

251 mg of 4,6-dichloropyrimidine, 123 mg of 2-methylpropan-2-amine and 260 mg of DIPEA were dissolved in 2.5 mL of i-PrOH and charged into a screw cap vial and the vial obtained was kept overnight in a heating block at 90° C. The reaction was monitored by TLC and was completed after 12 hours. The mixture obtained was cooled to r.t., solvent was evaporated and pure N-tert-butyl-6-chloropyrimidin-4-amine was obtained by column chromatography using PE:EtOAc 10:1.
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]([NH2:13])([CH3:12])[CH3:11].CCN(C(C)C)C(C)C>CC(O)C>[C:10]([NH:13][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1)([CH3:12])([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
251 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
123 mg
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
260 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged into a screw
CUSTOM
Type
CUSTOM
Details
cap vial
CUSTOM
Type
CUSTOM
Details
the vial obtained
WAIT
Type
WAIT
Details
was completed after 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC=NC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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